Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Overview
Description
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate typically involves the reaction of 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid+methanolcatalystMethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate+water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(pyridin-3-yl)nicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 6-(trifluoromethyl)nicotinate: Lacks the pyridin-3-yl group, affecting its reactivity and applications.
2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity profiles.
Uniqueness
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is unique due to the presence of both the pyridin-3-yl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)9-4-5-10(13(14,15)16)18-11(9)8-3-2-6-17-7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELCPZVVBYFBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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